6-Cyano-3-oxohexanoate

Catalog No.
S786088
CAS No.
65193-87-5
M.F
C7H8NO3-
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyano-3-oxohexanoate

CAS Number

65193-87-5

Product Name

6-Cyano-3-oxohexanoate

IUPAC Name

6-cyano-3-oxohexanoate

Molecular Formula

C7H8NO3-

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H9NO3/c8-4-2-1-3-6(9)5-7(10)11/h1-3,5H2,(H,10,11)/p-1

InChI Key

UWPWZRNQCDVCKT-UHFFFAOYSA-M

SMILES

Array

Synonyms

2-Cyanoethyl 3-Oxobutanoate; β-Cyanoethyl Acetoacetate; 3-Oxobutanoic Acid 2-Cyanoethyl Ester

Canonical SMILES

CC(=O)CC(=O)OCCC#N

The exact mass of the compound 2-Cyanoethyl 3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 6-cyano-3-oxohexanoate (CAS: 65193-87-5) is a linear C9 aliphatic ester nitrile featuring both a keto group and a terminal nitrile group. This bifunctional architecture makes it a versatile precursor, particularly for constructing substituted dihydropyridine and pyridone ring systems, which are core scaffolds in numerous pharmaceutical agents. Its primary utility lies in cyclization reactions where both the active methylene group (adjacent to the ester) and the terminal nitrile can participate in ring formation, providing a direct pathway to complex heterocyclic structures.

Substituting 6-Cyano-3-oxohexanoate with simpler β-keto esters like ethyl acetoacetate or analogs lacking the nitrile functionality is not viable for its designated synthetic routes. The terminal cyano group is critical for specific cyclization pathways, such as those forming 3-cyano-2-pyridone heterocycles. For example, in the synthesis of certain pyridone-based dyes and pharmaceutical intermediates, the reaction proceeds via condensation with the keto-ester portion followed by an intramolecular cyclization involving the nitrile group. Using a precursor without this nitrile group, such as ethyl 3-oxohexanoate, would prevent the required ring-closing step and lead to an entirely different, undesired product. Therefore, for target molecules requiring the incorporation of a cyano group into the final heterocyclic ring, this specific precursor is essential.

Precursor Suitability: Efficient Pathway to Substituted 3-Cyano-2-Pyridones

In the synthesis of substituted 2-pyridones, the choice of the β-dicarbonyl precursor is critical. When ethyl 3-oxo-2-(phenyldiazenyl)butanoate was reacted with cyanoacetamide, a common building block, it successfully underwent cyclocondensation to yield the target 5-(phenylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridone. This reaction highlights the utility of a β-keto ester structure for building the pyridone core. By analogy, 6-Cyano-3-oxohexanoate possesses the necessary keto-ester functionality to participate in similar cyclizations, while its integrated cyano group offers a handle for further diversification or participation in more complex ring formations, a feature absent in simple analogs like ethyl acetoacetate.

Evidence DimensionReaction Type Suitability
Target Compound DataPossesses the required β-keto ester and cyano functionalities for direct one-pot synthesis of complex pyridones.
Comparator Or BaselineEthyl acetoacetate (Comparator): Lacks the terminal cyano group, preventing its use in syntheses where this group is required for subsequent cyclization or as a feature in the final product.
Quantified DifferenceQualitative: Enables specific multi-component reactions and cyclization pathways not accessible with simpler analogs.
ConditionsCyclocondensation reaction, typically in the presence of a base catalyst like potassium hydroxide or piperidine.

This compound allows for more direct and convergent synthesis of cyano-substituted heterocycles, potentially reducing step count and improving overall process efficiency compared to multi-step routes starting with simpler precursors.

Processability: Enables Multi-Component Reactions for Dihydropyridine Synthesis

The synthesis of 1,4-dihydropyridines, a privileged scaffold in medicinal chemistry, is often achieved through multi-component reactions like the Hantzsch synthesis, which typically involves a β-ketoester, an aldehyde, and an ammonia source. While the classic Hantzsch synthesis uses precursors like ethyl acetoacetate, modern variations utilize more functionalized building blocks to create diverse libraries. 6-Cyano-3-oxohexanoate is structurally suited for these reactions, acting as the β-ketoester component. Its use, compared to simpler analogs, directly installs a cyanoethyl group onto the dihydropyridine core, a key structural motif found in pharmaceutical agents like Finerenone.

Evidence DimensionSynthetic Pathway Access
Target Compound DataDirectly incorporates a cyanoethyl functional group into the dihydropyridine ring in a one-pot, multi-component reaction.
Comparator Or BaselineStandard Hantzsch precursors (e.g., ethyl acetoacetate): Produce a simpler dihydropyridine core, requiring additional, separate synthetic steps to introduce a cyanoethyl or related functional group.
Quantified DifferenceReduces the number of synthetic steps required to achieve specific functionalized dihydropyridine targets.
ConditionsTypical multi-component condensation conditions, often catalyzed by an acid or base.

For process development targeting specific dihydropyridine drugs, using this compound simplifies the synthetic route, which can lead to lower production costs, less waste, and higher overall throughput.

Precursor for Cyano-Substituted Pyridone and Dihydropyridine Scaffolds

This compound is the right choice for research and process development focused on the synthesis of 3-cyano-2-pyridones and related dihydropyridines. Its structure is optimized for cyclocondensation reactions that directly yield these valuable heterocyclic cores, which are prevalent in medicinal chemistry.

Intermediate for the Synthesis of Finerenone Analogs

Given its documented role as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, this compound is essential for any procurement strategy involving the development or manufacturing of this drug or its structural analogs.

Building Block for Functionalized Heterocycle Libraries

In discovery chemistry, 6-Cyano-3-oxohexanoate serves as a valuable building block for creating libraries of novel, functionalized heterocycles. The presence of both a reactive keto-ester moiety and a terminal nitrile group allows for diverse and complex molecular architectures to be built in fewer steps compared to using less functionalized starting materials.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

154.050418117 Da

Monoisotopic Mass

154.050418117 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 34 of 38 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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